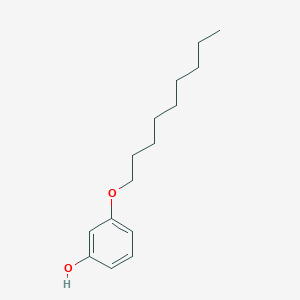![molecular formula C18H20N2OS B14400690 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one CAS No. 89929-16-8](/img/structure/B14400690.png)
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one is a chemical compound known for its unique structure and properties. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in various fields, including medicine and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one typically involves the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of phenothiazine with 2-(methylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 25-30°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated phenothiazine derivatives.
科学的研究の応用
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders and as an antipsychotic agent.
作用機序
The mechanism of action of 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one involves its interaction with various molecular targets. In biological systems, it is believed to interact with neurotransmitter receptors, particularly dopamine receptors, which may explain its potential antipsychotic effects. The compound may also inhibit the growth of certain microorganisms by interfering with their cellular processes .
類似化合物との比較
Similar Compounds
- 1-{10-[2-(Dimethylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one
- 1-{10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-YL}ethanone
- 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}propan-1-one
Uniqueness
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one is unique due to its specific substitution pattern on the phenothiazine ring, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors and its potential antimicrobial activity set it apart from other similar compounds .
特性
CAS番号 |
89929-16-8 |
|---|---|
分子式 |
C18H20N2OS |
分子量 |
312.4 g/mol |
IUPAC名 |
1-[10-[2-(methylamino)propyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C18H20N2OS/c1-12(19-3)11-20-15-6-4-5-7-17(15)22-18-9-8-14(13(2)21)10-16(18)20/h4-10,12,19H,11H2,1-3H3 |
InChIキー |
BMNVLDVPBNMYHS-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


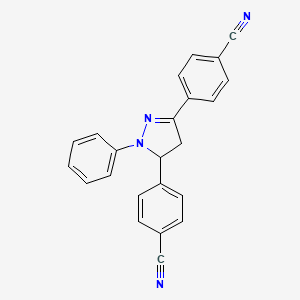
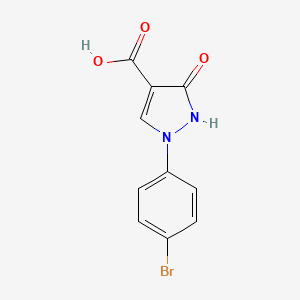

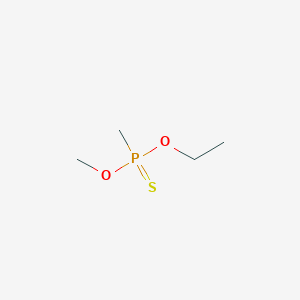
diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)
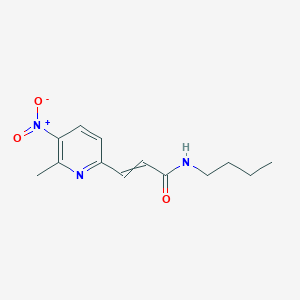
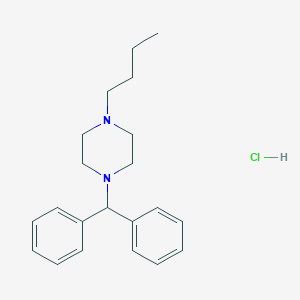


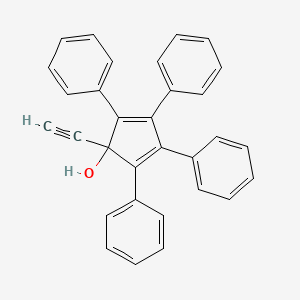
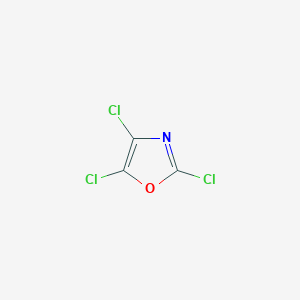

![2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14400688.png)
